molecular formula C16H22BrFN2O2 B8159955 4-(2-Bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(2-Bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8159955
M. Wt: 373.26 g/mol
InChI Key: CRJZADOILVNNPX-UHFFFAOYSA-N
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Patent
US09403835B2

Procedure details

A mixture of 2-bromo-5-fluoro-benzaldehyde (3.00 g, 14.8 mmol), piperazine-1-carboxylic acid tert-butyl ester (2.75 g, 14.8 mmol) and sodium triacetoxyborohydride (4.38 g, 20.7 mmol) was prepared in DCE (80 mL) and stirred at RT for 3 hours. The reaction mixture was diluted with DCM (100 mL), and then washed with a mixture of saturated aqueous solution of Na2CO3 (100 mL) and water (50 mL). The aqueous layer was extracted with DCM (100 mL). The organic layers were combined, dried (Na2SO4) and concentrated under vacuum. After purification by filtration through a silica pad (EtOAc), the title compound was obtained as a white powder (5.12 g, 93%). 1H NMR (300 MHz, CDCl3) δ 7.48 (dd, J=8.8, 5.3 Hz, 1H), 7.26 (dd, J=9.6, 3.1 Hz, 1H), 6.85 (ddd, J=8.8, 7.8, 3.1 Hz, 1H), 3.56 (s, 2H), 3.49-3.42 (m, 4H), 2.50-2.42 (m, 4H), 1.46 (s, 9H). HPLC (max plot) 94.1%; Rt 2.73 min. UPLC/MS: (MS+) 373.1 and 375.1 ([M+H]+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH:4]=O.[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl.C(Cl)Cl>[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][N:21]([CH2:4][C:3]2[CH:6]=[C:7]([F:10])[CH:8]=[CH:9][C:2]=2[Br:1])[CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:12])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C=O)C=C(C=C1)F
Name
Quantity
2.75 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
4.38 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a mixture of saturated aqueous solution of Na2CO3 (100 mL) and water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
After purification
FILTRATION
Type
FILTRATION
Details
by filtration through a silica pad (EtOAc)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC1=C(C=CC(=C1)F)Br
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.12 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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